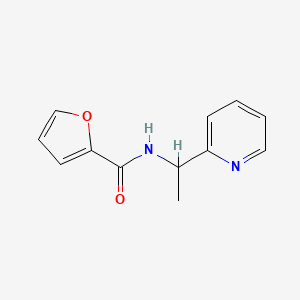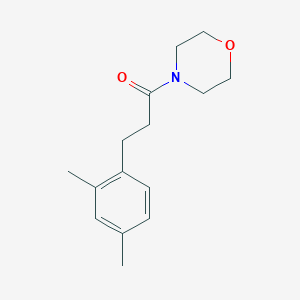
N-(1-pyridin-2-ylethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-2-ylethyl)furan-2-carboxamide is a chemical compound that has gained the attention of the scientific community due to its potential applications in various fields. This compound is a furan derivative that is synthesized through a multi-step process involving different reagents and catalysts.
Mécanisme D'action
The mechanism of action of N-(1-pyridin-2-ylethyl)furan-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
N-(1-pyridin-2-ylethyl)furan-2-carboxamide has been reported to have anti-inflammatory and analgesic effects in animal models. It has also been reported to inhibit the growth of certain cancer cell lines. However, the exact biochemical and physiological effects of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-pyridin-2-ylethyl)furan-2-carboxamide in lab experiments is its potential applications in various fields. It can be used as a building block for the synthesis of other compounds, and its antitumor, anti-inflammatory, and analgesic activities make it a promising candidate for drug development. However, one limitation of using this compound is its low yield in the synthesis process, which can make it expensive and time-consuming to obtain.
Orientations Futures
There are several future directions for the study of N-(1-pyridin-2-ylethyl)furan-2-carboxamide. One direction is the investigation of its potential applications in drug development. Its anti-inflammatory and analgesic activities make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Another direction is the study of its mechanism of action, which can lead to a better understanding of its biochemical and physiological effects. Additionally, the synthesis method can be optimized to increase the yield and reduce the cost of obtaining this compound.
Méthodes De Synthèse
The synthesis of N-(1-pyridin-2-ylethyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 2-bromoethylpyridine in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate, which is further reacted with N,N-dimethylformamide dimethyl acetal to form the final product. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
N-(1-pyridin-2-ylethyl)furan-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been reported to have antitumor, anti-inflammatory, and analgesic activities. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of organic electronics.
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-5-2-3-7-13-10)14-12(15)11-6-4-8-16-11/h2-9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYZDLOEECPEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)
![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)

![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)